molecular formula C35H30N4O7S B2784928 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide CAS No. 688062-03-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide

Cat. No. B2784928
CAS RN: 688062-03-5
M. Wt: 650.71
InChI Key: GPODXWQYLMMQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C35H30N4O7S and its molecular weight is 650.71. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

Quinazolinones and their derivatives are synthesized through various chemical reactions, involving key intermediates like anthranilamide and isocyanates, leading to diverse quinazolinone frameworks. For instance, reactions of anthranilamide with isocyanates have facilitated the synthesis of compounds like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, showcasing the versatility of quinazolinone chemistry in generating novel heterocyclic compounds (J. Chern et al., 1988). Such methodologies highlight the compound's role in synthesizing heterocyclic structures with potential biological activities.

Biological Activities

Quinazolinone derivatives have been explored for their antimicrobial and antifungal properties. Novel quinazolinone derivatives have shown significant in vitro antimicrobial activity against a range of pathogens, indicating their potential as therapeutic agents (M. Mohamed et al., 2010). This demonstrates the potential application of such compounds in developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of quinazolinone-based compounds has been a significant area of research. Studies have identified several quinazolin-4-one derivatives with high growth-inhibitory activity against cancer cell lines, suggesting a folate-independent mechanism of action. Such compounds have been synthesized with improved water solubility for in vivo evaluation, indicating their potential as antitumor agents (V. Bavetsias et al., 2002). This research area underscores the relevance of quinazolinone derivatives in cancer therapy.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[[8-oxo-6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N4O7S/c40-32(36-13-12-22-4-2-1-3-5-22)19-47-35-38-27-16-31-30(45-21-46-31)15-26(27)34(42)39(35)18-23-6-9-25(10-7-23)33(41)37-17-24-8-11-28-29(14-24)44-20-43-28/h1-11,14-16H,12-13,17-21H2,(H,36,40)(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPODXWQYLMMQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)NCCC7=CC=CC=C7)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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